![molecular formula C13H19NOS B13213028 4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine](/img/structure/B13213028.png)
4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine is an organic compound that features a piperidine ring substituted with a sulfanyl group linked to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine typically involves the reaction of 4-methoxybenzenethiol with a piperidine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with a piperidine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxyphenyl moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
4-([(4-Methoxyphenyl)amino]methyl)piperidine: Similar structure but with an amino group instead of a sulfanyl group.
4-([(4-Methoxyphenyl)thio]methyl)piperidine: Similar structure but with a thioether linkage.
Uniqueness: 4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NOS/c1-15-12-2-4-13(5-3-12)16-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3 |
InChI Key |
BQVKSTUVGRNEJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


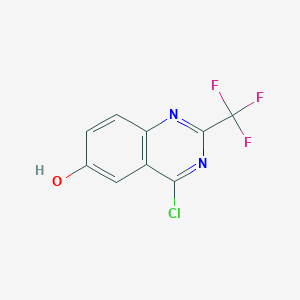


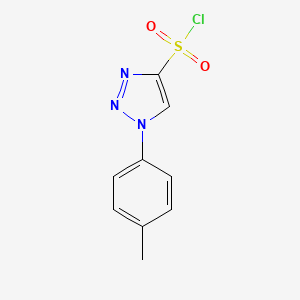

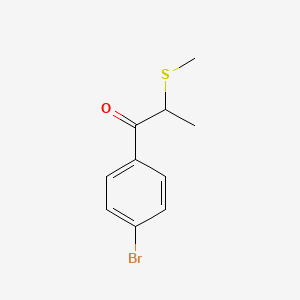
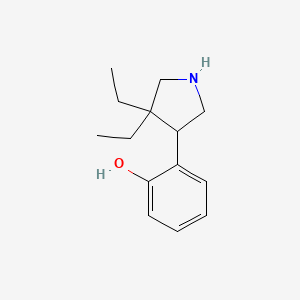

![3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B13212998.png)
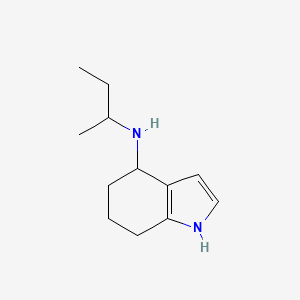
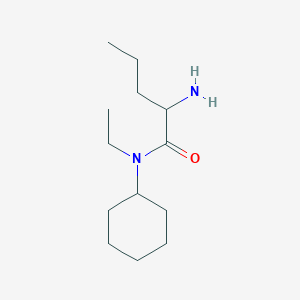

![5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13213020.png)

